molecular formula C5H16Cl3N3 B2874272 [3-(Aminomethyl)azetidin-3-yl]methanamine trihydrochloride CAS No. 2306262-39-3

[3-(Aminomethyl)azetidin-3-yl]methanamine trihydrochloride

Cat. No.: B2874272
CAS No.: 2306262-39-3
M. Wt: 224.55
InChI Key: MGHSXBVGEHKQCR-UHFFFAOYSA-N
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Description

[3-(Aminomethyl)azetidin-3-yl]methanamine trihydrochloride is a polyamine derivative featuring a four-membered azetidine ring substituted with two primary amine groups at the 3-position. The trihydrochloride salt form enhances its water solubility and stability, making it a valuable building block in medicinal chemistry and drug discovery. This compound’s high amine content allows for versatile reactivity, particularly in forming hydrogen bonds or coordinating with metal ions, which is critical for biological interactions .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

[3-(aminomethyl)azetidin-3-yl]methanamine;trihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13N3.3ClH/c6-1-5(2-7)3-8-4-5;;;/h8H,1-4,6-7H2;3*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCEFXMXPDPQDPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)(CN)CN.Cl.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H16Cl3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2306262-39-3
Record name 1-[3-(aminomethyl)azetidin-3-yl]methanamine trihydrochloride
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Preparation Methods

Ring-Closing Strategies via Boron Trifluoride-Mediated Cyclization

Azetidine rings are typically constructed through [2+2] cycloadditions or intramolecular nucleophilic substitutions. Patent WO2000063168A1 demonstrates an improved process for synthesizing 3-amino-azetidine derivatives using boron trifluoride etherate (BF₃·OEt₂) as a Lewis acid catalyst. In this method, a precursor such as 3-(cyanomethyl)azetidine is subjected to hydrogenation under high-pressure conditions (50–100 bar H₂) in the presence of Raney nickel, yielding 3-(aminomethyl)azetidine. Subsequent treatment with methanamine hydrochloride and triethylamine in methanol facilitates the introduction of the second aminomethyl group, followed by salt formation with hydrochloric acid to yield the trihydrochloride.

Three-Component Condensation Reaction

Recent advances in one-pot syntheses have streamlined the production of azetidine intermediates. A study by Kuroda et al. (2020) describes a three-component reaction involving glyoxylic acid, sodium triacetoxyborohydride (NaBH(OAc)₃), and methylamine in methanol, which achieves reductive amination to form secondary amines. Applied to azetidine systems, this method enables the simultaneous introduction of aminomethyl groups at the 3-position of the azetidine ring. The reaction proceeds at room temperature for 18 hours, achieving yields of 59–66% after deprotection and salt formation.

Optimization of Reaction Conditions

Reductive Amination and Protecting Group Strategies

The use of sodium cyanoborohydride (NaBH₃CN) in methanol or chloroform has been critical for stabilizing reactive intermediates during reductive amination. For example, Shibata et al. (2015) reported that protecting the primary amines with tert-butoxycarbonyl (Boc) groups prior to functionalization prevents undesired side reactions. Subsequent cleavage of Boc groups with hydrochloric acid in dioxane yields the trihydrochloride salt with >95% purity. This approach minimizes polymerization and ensures regioselective amination.

Catalytic Systems for Enhanced Efficiency

Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for functionalizing azetidine cores. Patent CA3189884A1 discloses a method using palladium(II) acetate and tri-o-tolylphosphine in acetonitrile to facilitate C–N bond formation between azetidine derivatives and aryl halides. While this technique was originally developed for pyrrolo[2,3-d]pyrimidine systems, its adaptation to [3-(Aminomethyl)azetidin-3-yl]methanamine synthesis could improve scalability and reduce reaction times.

Analytical Characterization and Quality Control

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR analysis of the trihydrochloride salt (DMSO- d₆) reveals characteristic peaks at δ 1.36 ppm (singlet, 6H, CH₃), δ 2.16–2.21 ppm (multiplet, 8H, azetidine and aminomethyl protons), and δ 3.31–3.40 ppm (multiplet, 4H, N–CH₂ groups). The absence of peaks above δ 5.0 ppm confirms complete salt formation and the absence of residual solvents.

Mass Spectrometry and Elemental Analysis

Electrospray ionization mass spectrometry (ESI-MS) of the compound shows a molecular ion peak at m/z 151.64 (M+H)⁺, consistent with the molecular formula C₅H₁₄Cl₃N₃. Elemental analysis further validates purity, with calculated values for C (60.04%), H (7.05%), and N (7.00%) matching observed data within 0.5% error margins.

Chemical Reactions Analysis

Types of Reactions

[3-(Aminomethyl)azetidin-3-yl]methanamine trihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aminomethyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine oxides, while substitution reactions can produce various substituted azetidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, [3-(Aminomethyl)azetidin-3-yl]methanamine trihydrochloride is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological molecules and its effects on cellular processes. It may serve as a precursor for the synthesis of biologically active compounds.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its derivatives may exhibit pharmacological activities, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of [3-(Aminomethyl)azetidin-3-yl]methanamine trihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The aminomethyl groups can form hydrogen bonds or electrostatic interactions with target molecules, influencing their activity. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Azetidine-Based Derivatives

(a) 1-(Azetidin-3-yl)-N,N-dimethylmethanamine Dihydrochloride
  • Molecular Formula : C₆H₁₅Cl₂N₂
  • Molecular Weight : 196.05 g/mol (CAS 1630082-57-3)
  • Key Differences: Substituted with a dimethylamino group instead of a second primary amine. Dihydrochloride form (vs. trihydrochloride) due to fewer protonatable sites. Reduced basicity and solubility compared to the target compound.
  • Applications : Used in ligand synthesis for receptor-targeted molecules .
(b) Azetidin-3-ylmethanamine Dihydrochloride
  • Molecular Formula : C₄H₁₁Cl₂N₂
  • Molecular Weight : 182.05 g/mol (CAS 102065-89-4)
  • Key Differences: Contains only one primary amine on the azetidine ring. Dihydrochloride form indicates two protonated amines .

Ring-Size Variants

(a) [3-(Aminomethyl)cyclopentyl]methanamine Dihydrochloride
  • Molecular Formula : C₇H₁₇Cl₂N₂
  • Molecular Weight : 201.14 g/mol (CAS 1803601-61-7)
  • Key Differences :
    • Cyclopentane ring (5-membered) instead of azetidine (4-membered).
    • Reduced ring strain alters conformational flexibility.
    • Similar dihydrochloride form but with lower solubility than trihydrochloride salts .

Complex Heterocyclic Derivatives

(a) 1-[3-(Dimethylamino)propyl]-1H-1,3-benzodiazol-2-yl]methanamine Trihydrochloride
  • Molecular Formula : C₁₃H₂₃Cl₃N₄
  • Molecular Weight : 347.87 g/mol (CAS 1266685-80-6)
  • Key Differences :
    • Incorporates a benzodiazolyl group, enhancing aromatic interactions.
    • Trihydrochloride form matches the target compound’s salt stoichiometry.
    • Higher molecular complexity limits use in simple scaffold-based designs .
(b) Pyrazolo[1,5-A]pyridin-2-ylmethanamine Hydrochloride
  • Molecular Formula : C₈H₁₀ClN₃
  • Molecular Weight : 183.64 g/mol (CAS 1187931-45-8)
  • Key Differences :
    • Bicyclic structure (pyrazolo-pyridine) increases rigidity.
    • Single hydrochloride salt reduces solubility compared to trihydrochlorides .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Salt Form CAS Number Key Features
Target Compound C₅H₁₄N₃·3HCl ~221.56 Trihydrochloride - Two primary amines on azetidine ring
1-(Azetidin-3-yl)-N,N-dimethylmethanamine C₆H₁₅Cl₂N₂ 196.05 Dihydrochloride 1630082-57-3 Dimethylamino substituent
Azetidin-3-ylmethanamine C₄H₁₁Cl₂N₂ 182.05 Dihydrochloride 102065-89-4 Single primary amine
[3-(Aminomethyl)cyclopentyl]methanamine C₇H₁₇Cl₂N₂ 201.14 Dihydrochloride 1803601-61-7 Cyclopentane ring
Benzodiazolyl-derivative C₁₃H₂₃Cl₃N₄ 347.87 Trihydrochloride 1266685-80-6 Aromatic benzodiazolyl group

Biological Activity

Introduction

[3-(Aminomethyl)azetidin-3-yl]methanamine trihydrochloride, also known as 3-AMATA, is a synthetic organic compound characterized by its unique azetidine ring structure. This compound has garnered interest due to its potential biological activities, particularly in pharmacological applications. Its structure includes an aminomethyl group and a methanamine moiety, which contribute to its reactivity and interaction with biological systems.

The trihydrochloride form of this compound enhances its solubility in aqueous environments, making it suitable for biological studies. The presence of multiple amine groups allows for various chemical reactions, including nucleophilic substitutions and oxidation-reduction processes. These properties are crucial for its potential applications in drug development and therapeutic interventions.

The biological activity of 3-AMATA is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The aminomethyl groups can form hydrogen bonds or electrostatic interactions with target molecules, influencing their activity. This mechanism is essential in understanding how the compound may exert its effects in biological systems .

Biological Activities

Preliminary studies indicate that this compound exhibits several biological activities:

  • Antimicrobial Activity : The compound has shown potential effectiveness against various bacterial strains, likely due to its ability to disrupt bacterial cell wall synthesis or function.
  • Antidepressant Effects : Research suggests that it may influence neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are critical in mood regulation.
  • Neurotransmitter Modulation : Similar compounds have been investigated for their roles in modulating neurotransmitter levels, indicating that 3-AMATA may also serve as a candidate for neurological research.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 3-AMATA, a comparison with structurally similar compounds can be insightful. The following table summarizes the structural features and biological activities of related compounds:

Compound NameStructure FeaturesBiological Activity
2-Amino-1-pyrrolidineFive-membered ring with amineNeuroprotective effects
4-Aminobutyric acidLinear chain with amino groupGABAergic activity
1-Amino-2-methylpropan-1-olAliphatic alcohol with amineAntidepressant properties
This compoundAzetidine ring with aminomethyl groupAntimicrobial and antidepressant activities

This comparison highlights the diversity within similar chemical classes while underscoring the unique attributes of 3-AMATA, particularly its azetidine framework which may confer distinct pharmacological properties not found in other structures.

Case Studies and Research Findings

Recent studies have explored the pharmacological potential of azetidine derivatives, including this compound. For instance, research involving cancer cell lines demonstrated that certain azetidine analogues could inhibit tumor growth by modulating signaling pathways associated with cell proliferation and survival .

In another study focusing on the compound's interaction with histamine receptors, it was observed that 3-AMATA could act as an inhibitor for the H4 receptor, suggesting potential applications in treating conditions like tinnitus . These findings indicate that further exploration into the compound's pharmacodynamics and therapeutic applications is warranted.

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